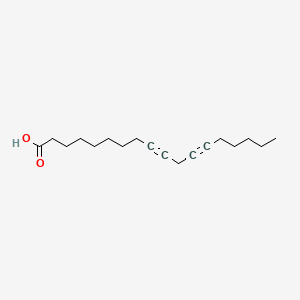![molecular formula C18H27N3O B1662457 8-[5-(Diethylamino)pentylamino]quinolin-6-ol CAS No. 6633-08-5](/img/structure/B1662457.png)
8-[5-(Diethylamino)pentylamino]quinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[5-(Diethylamino)pentylamino]quinolin-6-ol, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a quinoline-based compound that has been synthesized and studied for its potential therapeutic applications.
Wirkmechanismus
8-[5-(Diethylamino)pentylamino]quinolin-6-ol inhibits caspases by binding to the active site of the enzyme. This binding prevents the cleavage of caspase substrates and subsequently blocks the downstream signaling pathways that lead to cell death. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to be a potent inhibitor of caspases, with an IC50 value in the low micromolar range.
Biochemische Und Physiologische Effekte
8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to induce cell cycle arrest and inhibit tumor growth. In neurons, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to protect against excitotoxicity and oxidative stress. In immune cells, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to inhibit inflammasome activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
8-[5-(Diethylamino)pentylamino]quinolin-6-ol has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and used in various cell types. It has a high potency and specificity for caspases, which allows for precise inhibition of these enzymes. However, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol also has some limitations. It can be toxic at high concentrations, and its effects on other cellular pathways are not well understood.
Zukünftige Richtungen
There are several future directions for the use of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol in scientific research. One direction is the development of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol derivatives with improved potency and specificity for caspases. Another direction is the exploration of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol's effects on other cellular pathways, such as autophagy and mitophagy. Additionally, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol's potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders should be further investigated.
Conclusion
In conclusion, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol is a small molecule inhibitor that has been widely used in scientific research for its potent inhibition of caspases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has the potential to be a valuable tool in the study of various biological processes and the development of new therapeutics.
Wissenschaftliche Forschungsanwendungen
8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been widely used in scientific research as an inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to inhibit caspases in various cell types, including cancer cells, neurons, and immune cells. This inhibition has been used to study the role of caspases in various biological processes, including apoptosis, necroptosis, and inflammasome activation.
Eigenschaften
CAS-Nummer |
6633-08-5 |
|---|---|
Produktname |
8-[5-(Diethylamino)pentylamino]quinolin-6-ol |
Molekularformel |
C18H27N3O |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
8-[5-(diethylamino)pentylamino]quinolin-6-ol |
InChI |
InChI=1S/C18H27N3O/c1-3-21(4-2)12-7-5-6-10-19-17-14-16(22)13-15-9-8-11-20-18(15)17/h8-9,11,13-14,19,22H,3-7,10,12H2,1-2H3 |
InChI-Schlüssel |
QCFWRPRHNQZRFT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCNC1=C2C(=CC(=C1)O)C=CC=N2 |
Kanonische SMILES |
CCN(CC)CCCCCNC1=C2C(=CC(=C1)O)C=CC=N2 |
Andere CAS-Nummern |
6633-08-5 |
Synonyme |
NSC-56634; 8-[5-(diethylamino)pentylamino]quinolin-6-ol dihydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
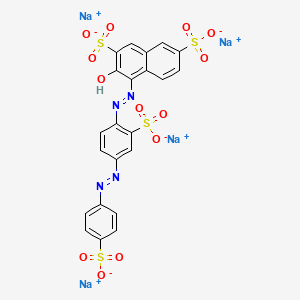
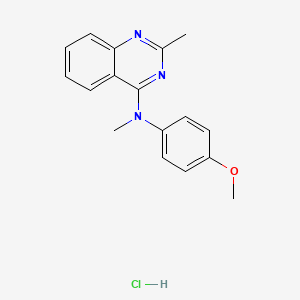
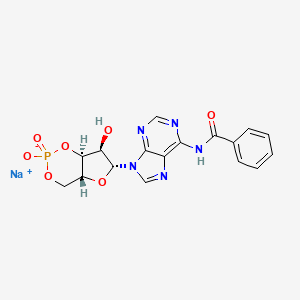
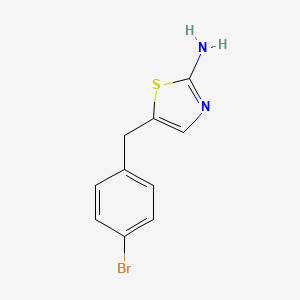
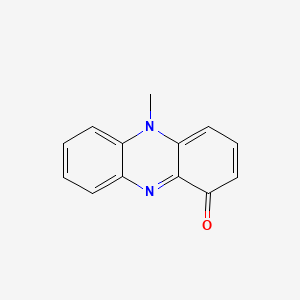
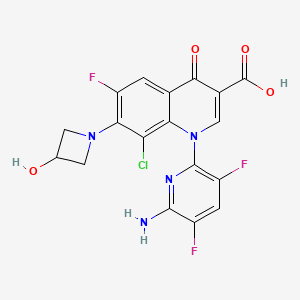
![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
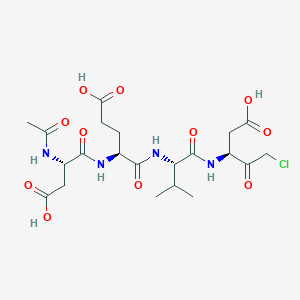
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
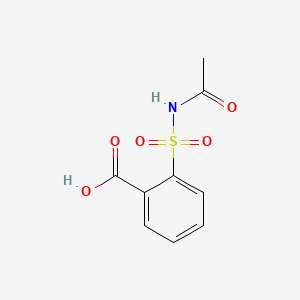
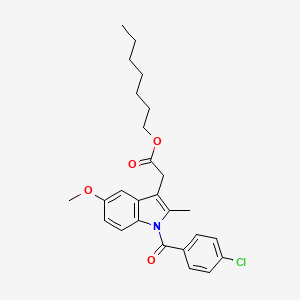
![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)
